![molecular formula C21H21N3O4 B2680090 N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 899982-61-7](/img/structure/B2680090.png)
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
The compound contains several functional groups including an oxadiazole ring and a tetrahydronaphthalene ring, both of which are common in many biologically active compounds . The presence of the 3,4-dimethoxyphenyl group suggests that this compound might have interesting pharmacological properties, as this group is found in a number of bioactive compounds .
Scientific Research Applications
- Specifically, this methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Despite moderate yield due to the retro-Michael reaction, both synthetic reactions (preparation of chalcone and triazole Michael-addition to chalcone) exhibit good green metrics .
- A study demonstrated that this compound had a more potent inhibitory effect on side population cancer stem cells than the reference drug Verapamil . These findings highlight its potential in cancer therapy .
- Additionally, it may have implications in treating metabolic and immunological diseases. Lipopolysaccharide (LPS)-induced inflammatory mediators involving microglial activation could benefit from this compound .
- The inhibitor N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide (DMHB) showed promise in mitigating corrosion, as assessed using potentiodynamic polarization and electrochemical impedance spectroscopy .
- This compound holds potential due to its high yield and purity. It could find applications in various fields, including medicinal chemistry and materials science .
Catalysis and Organic Synthesis
Cancer Stem Cell Targeting
NF-κB Inhibition and Immunological Diseases
Corrosion Inhibition
Synthesis of Pyrazoline Derivatives
Aza-Michael Reaction and Bioactive Precursors
Mechanism of Action
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could vary widely.
Mode of action
Once the compound binds to its target, it could trigger a variety of responses. This could include inhibiting the target’s activity, enhancing it, or modifying it in some other way .
Biochemical pathways
The compound’s effects could influence various biochemical pathways. For example, it might inhibit a key enzyme in a metabolic pathway, leading to a decrease in the production of certain substances .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups that can be metabolized would all play a role .
Result of action
The ultimate effects of the compound would depend on its specific targets and mode of action. This could range from killing cells (in the case of an anticancer drug) to reducing inflammation or relieving pain .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-17-10-9-16(12-18(17)27-2)20-23-24-21(28-20)22-19(25)15-8-7-13-5-3-4-6-14(13)11-15/h7-12H,3-6H2,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHNKBQVCKSZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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